Cas no 2248338-58-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate is a specialized chemical compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a substituted furan carboxylate moiety. The presence of the methylsulfanyl group enhances its reactivity in nucleophilic substitution reactions, while the phthalimide component contributes to stability and potential applications in heterocyclic synthesis. This compound is particularly useful in pharmaceutical and agrochemical research as a versatile intermediate for constructing complex molecular architectures. Its structural features allow for selective functionalization, making it valuable in the development of biologically active molecules. The compound exhibits favorable solubility in common organic solvents, facilitating its use in synthetic workflows.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate structure
2248338-58-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate
CAS No:2248338-58-9
MF:C15H11NO5S
MW:317.316542863846
CID:6250754
PubChem ID:165724564
Update Time:2025-06-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248338-58-9
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate
    • EN300-6525506
    • Inchi: 1S/C15H11NO5S/c1-8-11(7-12(20-8)22-2)15(19)21-16-13(17)9-5-3-4-6-10(9)14(16)18/h3-7H,1-2H3
    • InChI Key: LIOLMWWHNUBRKY-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C(C)O1

Computed Properties

  • Exact Mass: 317.03579362g/mol
  • Monoisotopic Mass: 317.03579362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6525506-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate
2248338-58-9 95.0%
1.0g
$0.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate (CAS: 2248338-58-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate (CAS: 2248338-58-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the unique structural features of this compound, which combines an isoindole-1,3-dione moiety with a methylsulfanyl-substituted furan carboxylate. This hybrid structure is believed to contribute to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on specific kinase pathways involved in tumor proliferation, suggesting its potential as a targeted cancer therapy.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate has been optimized in recent years, with researchers developing more efficient and scalable routes. A 2024 publication in Organic Process Research & Development described a novel catalytic method that improves yield and reduces byproducts, making the compound more accessible for preclinical studies. The synthesis typically involves the coupling of 2-methyl-5-(methylsulfanyl)furan-3-carboxylic acid with N-hydroxyphthalimide, followed by selective oxidation.

In terms of biological activity, the compound has shown promising results in in vitro and in vivo models. A recent study in Bioorganic & Medicinal Chemistry Letters reported its strong inhibitory activity against bacterial biofilms, particularly against drug-resistant strains of Staphylococcus aureus. This finding positions the compound as a potential candidate for addressing the growing challenge of antibiotic resistance. Additionally, its anti-inflammatory properties have been investigated in models of autoimmune diseases, with results indicating modulation of key cytokine pathways.

Pharmacokinetic studies of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate have revealed favorable absorption and distribution profiles, though metabolic stability remains an area for further optimization. Recent advancements in prodrug strategies, as reported in a 2024 issue of European Journal of Pharmaceutical Sciences, have shown potential for improving oral bioavailability while maintaining the compound's therapeutic efficacy.

Looking forward, the compound's multifaceted biological activities present numerous opportunities for drug development. Current research efforts are focusing on structure-activity relationship studies to identify more potent analogs and on combination therapies that could enhance its therapeutic effects. The unique chemical scaffold of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(methylsulfanyl)furan-3-carboxylate continues to inspire novel synthetic approaches and biological investigations in the chemical biology and pharmaceutical fields.

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